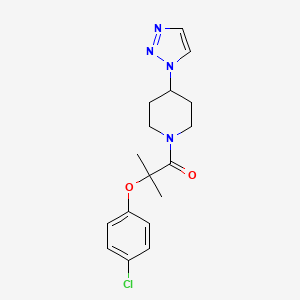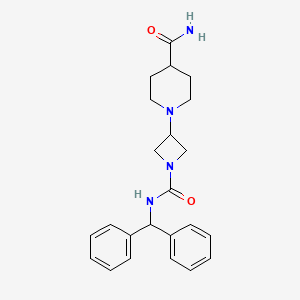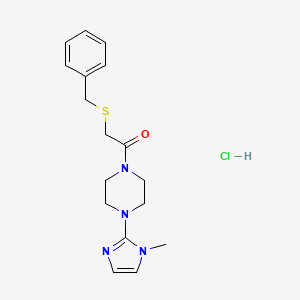
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibitory effects are essential for the regulation of neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which can have therapeutic implications for various neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which is responsible for the breakdown of N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain. N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. The increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels caused by CPP-115 can lead to a reduction in neuronal excitability, which can have therapeutic implications for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPP-115 is its selectivity for N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which reduces the potential for off-target effects. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of CPP-115 is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of alcohol use disorder, as N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been implicated in the neurobiology of alcohol dependence. Additionally, further studies are needed to investigate the long-term safety and efficacy of CPP-115 in animal models and humans. Finally, the development of more efficient synthesis methods for CPP-115 could improve its accessibility for research purposes.
Synthesemethoden
CPP-115 is synthesized through a multi-step process involving several chemical reactions. The starting materials for the synthesis are cyclohexanone, 2,3-dihydro-1-benzofuran, and pyridine-3-carboxylic acid. The synthesis involves the formation of several intermediates, including the formation of the cyano group and the carboxamide group. The final step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, CPP-115 has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-21(7-2-1-3-8-21)24-20(25)18-11-17(12-23-13-18)15-4-5-19-16(10-15)6-9-26-19/h4-5,10-13H,1-3,6-9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGEOUSOCUCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CN=CC(=C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


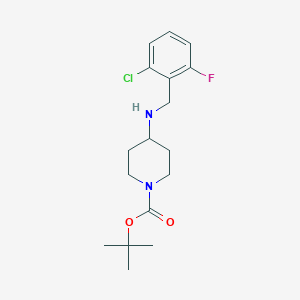




![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)
![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)
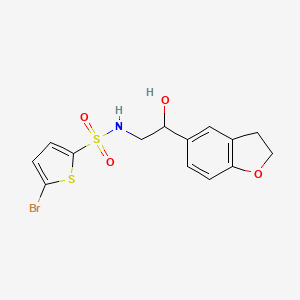
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
